molecular formula C22H29NO2 B1675174 Levopropoxyphene CAS No. 2338-37-6

Levopropoxyphene

Cat. No. B1675174
CAS RN: 2338-37-6
M. Wt: 339.5 g/mol
InChI Key: XLMALTXPSGQGBX-PGRDOPGGSA-N
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Description

Levopropoxyphene is an antitussive . It is an optical isomer of dextropropoxyphene . The racemic mixture is called propoxyphene . Only the dextro-isomer (dextropropoxyphene) has an analgesic effect; the levo-isomer appears to exert only an antitussive effect .


Synthesis Analysis

The synthesis of Levopropoxyphene involves a Mannich reaction of propiophenone with formaldehyde and dimethylamine, which affords the corresponding aminoketone . The reaction of the ketone with benzylmagnesium bromide gives the amino alcohol . It is noteworthy that this intermediate fails to show analgesic activity in animal assays .


Molecular Structure Analysis

Levopropoxyphene has a molecular formula of C22H29NO2 . Its average mass is 339.471 Da and its monoisotopic mass is 339.219818 Da .


Physical And Chemical Properties Analysis

Levopropoxyphene has a density of 1.0±0.1 g/cm3 . Its boiling point is 444.0±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 130.6±19.6 °C . The index of refraction is 1.539 . The molar refractivity is 102.4±0.3 cm3 .

Scientific Research Applications

Metabolic Interactions

Levopropoxyphene, along with its enantiomers, has been studied for its metabolic and pharmacodynamic interactions. Cooper and Anders (1974) explored the interactions between dextro- and levopropoxyphene and found that they are metabolized by the same microsomal enzyme system. This study highlighted the potential for using the less active enantiomer as an inhibitor of the metabolism of the more active enantiomer, though this specific application for levopropoxyphene was not confirmed (Cooper & Anders, 1974).

Treatment of Periodic Limb Movements in Sleep

Kaplan et al. (1993) conducted a study on the effectiveness of propoxyphene, which includes levopropoxyphene as an enantiomer, in treating periodic limb movements (PLM) in sleep. Their research revealed that propoxyphene had a marginal benefit in decreasing arousals and mildly decreasing leg movements. This study is relevant to understanding the therapeutic applications of levopropoxyphene in sleep-related disorders (Kaplan et al., 1993).

Safety And Hazards

Levopropoxyphene was sold as an antitussive, but it was removed from the market in the 70s . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023212
Record name Levopropoxyphene
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Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/
Record name Levopropoxyphene
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Record name (L)-PROPOXYPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION.
Record name (L)-PROPOXYPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Levopropoxyphene

Color/Form

CRYSTALS FROM PETROLEUM ETHER

CAS RN

2338-37-6
Record name (-)-Propoxyphene
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Record name Levopropoxyphene [INN:BAN]
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Record name Levopropoxyphene
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Record name Levopropoxyphene
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Record name LEVOPROPOXYPHENE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (L)-PROPOXYPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/
Record name Levopropoxyphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-PROPOXYPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
RE McMahon, HR Sullivan - Xenobiotica, 1977 - Taylor & Francis
… Levopropoxyphene oxide was also readily reduced anaerobically in a rat liver microsomal … Levopropoxyphene N-oxide hydrochloride was prepared by chemical oxidation of the …
Number of citations: 15 www.tandfonline.com
RR Miller - American Journal of Health-System Pharmacy, 1977 - academic.oup.com
A critical analysis of information on propoxyphene that has been published since the drug's introduction is presented. Propoxyphene is discussed with regard to its chemistry, …
Number of citations: 48 academic.oup.com
MJ Cooper, MW Anders - Life Sciences, 1974 - Elsevier
… and pharmacodynamic interaction studies using levopropoxyphene and dextromethorphan ; … Also, the effect of levopropoxyphene and dextromethorphan on the analgesic action of …
Number of citations: 28 www.sciencedirect.com
S Schvartsman - Pediatria Pratica, 1964 - europepmc.org
[POISONING BY INGESTION OF AN EXCESSIVE DOSE OF LEVOPROPOXYPHENE (LETUSIN)]. - Abstract - Europe PMC … [POISONING BY INGESTION OF AN EXCESSIVE DOSE OF …
Number of citations: 3 europepmc.org
DH Burke, DE Mann Jr - Journal of Pharmaceutical Sciences, 1974 - Wiley Online Library
… Val, lethality from propoxyphene was inhibited, whereas no such effect was seen against levopropoxyphene. This distinction between tolonium antagonism against the d- and 1-isomers …
Number of citations: 2 onlinelibrary.wiley.com
IW Wainer - American Journal of Hospital Pharmacy, 1992 - academic.oup.com
… The enantiomer on the left, dextropropoxyphene, is used as an analgesic: the enantiomer on the right, levopropoxyphene. is used as an antitussive The dashed line represents a mirror. …
Number of citations: 14 academic.oup.com
CS Phasen - phaidra.univie.ac.at
… levopropoxyphene (Figure 1.2).Dextropropoxyphene (known under the trade name Darvon®) is a painkiller while its enantiomer levopropoxyphene (Novrad®) shows antitussive effects. …
Number of citations: 2 phaidra.univie.ac.at
J Homsi, D Walsh, KA Nelson - Supportive care in cancer, 2001 - Springer
Cough is a defense mechanism that prevents the entry of noxious materials into the respiratory system and clears foreign materials and excess secretions from the lungs and respiratory …
Number of citations: 82 link.springer.com
CH CH - INPHARMA, 1992 - Springer
… while its enantiomer levopropoxyphene (Novrad®) is an antitussive [see … lett dexlropropoxyphene rooht levopropoxyphene …
Number of citations: 0 link.springer.com
C COPE - American Journal of Roentgenology, 1966 - Am Roentgen Ray Soc
METHOD The average adult patient is premedicated with pentobarbital ioo mg. and levopropoxyphene(Novrad) ma mg. by mouth I hour before the procedure; 30 minutes later, codeine …
Number of citations: 8 ajronline.org

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